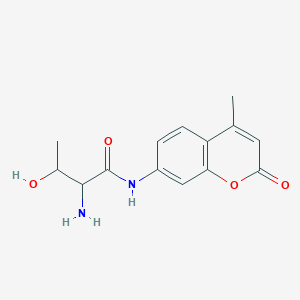
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Thr-AMC, also known as H-Threonine-7-amido-4-methylcoumarin, is a synthetic compound used primarily in biochemical research. It is a derivative of threonine, an essential amino acid, and is often utilized in enzymatic assays to study protease activity due to its fluorescent properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-AMC typically involves the coupling of threonine with 7-amido-4-methylcoumarin. This process can be achieved through various peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of H-Thr-AMC follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
H-Thr-AMC undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by proteases, leading to the release of 7-amido-4-methylcoumarin, which is fluorescent.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions, altering the compound’s structure and properties.
Substitution: Nucleophilic substitution reactions can modify the amide or coumarin moieties.
Common Reagents and Conditions
Hydrolysis: Typically performed in buffered aqueous solutions at physiological pH, using proteases like trypsin or chymotrypsin.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Major Products Formed
Hydrolysis: Produces 7-amido-4-methylcoumarin and threonine.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
科学的研究の応用
H-Thr-AMC is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study protease activity and enzyme kinetics.
Biology: Employed in cell biology to investigate protease functions and protein degradation pathways.
Medicine: Utilized in drug discovery and development to screen for protease inhibitors, which are potential therapeutic agents for various diseases.
Industry: Applied in quality control processes to monitor protease activity in industrial enzyme preparations.
作用機序
H-Thr-AMC exerts its effects primarily through its interaction with proteases. When proteases cleave the peptide bond between threonine and 7-amido-4-methylcoumarin, the latter is released and exhibits fluorescence. This fluorescence can be quantitatively measured, providing insights into the protease’s activity and specificity. The molecular targets are the active sites of proteases, and the pathways involved include the catalytic mechanisms of these enzymes.
類似化合物との比較
H-Thr-AMC is unique due to its specific structure and fluorescent properties. Similar compounds include:
H-Ala-AMC: Alanine derivative used in similar enzymatic assays.
H-Arg-AMC: Arginine derivative with applications in studying arginine-specific proteases.
H-Lys-AMC: Lysine derivative used for lysine-specific protease assays.
Compared to these compounds, H-Thr-AMC offers distinct advantages in terms of substrate specificity and fluorescence intensity, making it a valuable tool in biochemical research.
特性
IUPAC Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-7-5-12(18)20-11-6-9(3-4-10(7)11)16-14(19)13(15)8(2)17/h3-6,8,13,17H,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVQDJSQAAKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
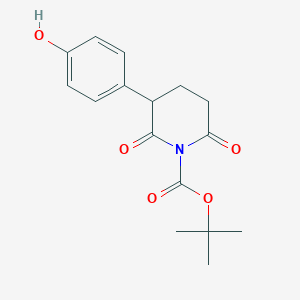

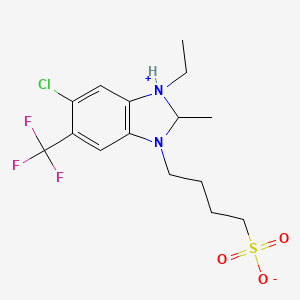

![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)
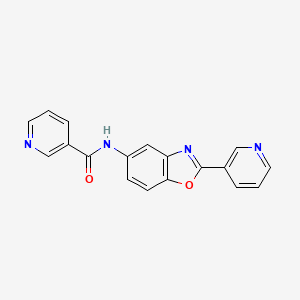


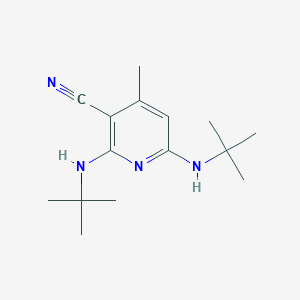

![11H-[1,3,5]triazepino[3,2-a]benzimidazole](/img/structure/B13977991.png)
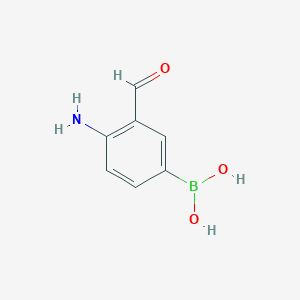
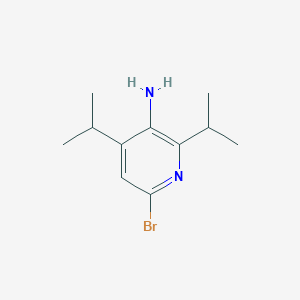
![1-Chloro-3-[(4-methoxyphenyl)methylamino]propan-2-ol](/img/structure/B13978001.png)
